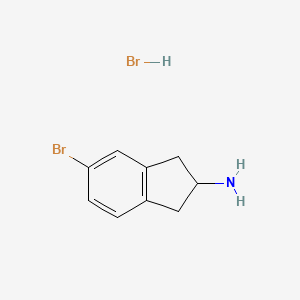

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGAALXGMXZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479855 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321352-52-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

CAS Number: 321352-52-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a key chemical intermediate with significant potential in pharmaceutical research and development.[1] Its rigid bicyclic structure, derived from 2-aminoindane, makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS) for the treatment of neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and inferred biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 321352-52-7 | [1][2] |

| Molecular Formula | C₉H₁₀BrN · HBr | [1] |

| Molecular Weight | 293.0 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| MDL Number | MFCD05663963 | [1] |

| PubChem CID | 12192057 | [2] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Synthesis from 5-bromo-1-indanone

This protocol is a generalized representation based on synthetic methods for related compounds and should be optimized for specific laboratory conditions.

Step 1: Oximation of 5-bromo-1-indanone

-

Dissolve 5-bromo-1-indanone in a suitable alcohol solvent (e.g., methanol or ethanol).

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the oxime product by adding water.

-

Filter, wash, and dry the resulting 5-bromo-1-indanone oxime.

Step 2: Reduction of the Oxime to the Amine

-

The 5-bromo-1-indanone oxime can be reduced to the corresponding amine using various reducing agents. A common method is catalytic hydrogenation.

-

Suspend the oxime in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere in a high-pressure reactor (e.g., a Parr hydrogenator).

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), filter off the catalyst.

-

Evaporate the solvent to obtain the crude 5-bromo-2,3-dihydro-1H-inden-2-amine.

Step 3: Formation of the Hydrobromide Salt

-

Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrobromic acid (HBr) in a suitable solvent dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively published. However, the broader class of 2-aminoindane derivatives has been investigated for its interaction with monoamine transporters. It is plausible that this compound exhibits similar pharmacological properties.

The primary molecular targets of many 2-aminoindane analogs are the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission.

Inferred Mechanism of Action

Based on the pharmacology of related compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor. The bromo-substituent on the aromatic ring may modulate its potency and selectivity for the different monoamine transporters.

Potential Signaling Pathway

Caption: Inferred signaling pathway for this compound.

Safety and Toxicology

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of similar chemical structures (bromo-aromatic compounds and amino salts), the following general safety precautions should be observed.

| Hazard Category | General Precautions |

| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear eye protection. |

| Respiratory Sensitization | May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. |

Toxicological Data for Related Compounds:

Studies on related 2-aminoindane derivatives have indicated potential for acute toxicity at high doses.[4][5] The oral LD₅₀ in rats for 2-aminoindane has been reported in the range of 150-560 mg/kg.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in neuropharmacology. While specific biological data for this compound is limited, its structural similarity to other monoamine reuptake inhibitors suggests it may be a promising candidate for further investigation in the context of neurological disorders. Researchers should proceed with appropriate safety precautions and conduct further studies to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-2,3-dihydro-1H-inden-2-amine (also known as 5-bromo-2-aminoindan). This compound serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents targeting the central nervous system.[1][2] Understanding its physicochemical characteristics is critical for its effective handling, characterization, and application in research and development.

Core Physicochemical Data

The fundamental properties of 5-bromo-2,3-dihydro-1H-inden-2-amine and its common salt forms are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 5-bromo-2,3-dihydro-1H-inden-2-amine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | PubChem[3] |

| Molecular Weight | 212.09 g/mol | PubChem[3] |

| CAS Number | 73536-88-6 | PubChem[3] |

| Appearance | White powder | Chem-Impex[1] |

| Computed XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Table 2: Properties of Common Salt Forms

| Salt Form | Molecular Formula | Molecular Weight | CAS Number |

| Hydrobromide Salt | C₉H₁₀BrN·HBr | 293.00 g/mol | 321352-52-7[1][4] |

| Hydrochloride Salt | C₉H₁₁BrClN | 248.55 g/mol | 370861-59-9 |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental data. The following sections outline standard protocols for determining key physicochemical properties of amine-containing compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a standard method for determining the solubility of an amine compound in an aqueous medium. Due to the basic nature of the amine group, solubility is expected to be pH-dependent.

-

Preparation of Standard Solutions: Prepare a series of buffered solutions at various pH levels (e.g., pH 4.0, 7.4, and 9.0).

-

Equilibration: Add an excess amount of 5-bromo-2,3-dihydro-1H-inden-2-amine to a known volume of each buffered solution in separate vials.

-

Shaking and Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration in the saturated solution at each pH.

Lower molecular weight amines are generally more soluble in water.[5][6] Since this compound has nine carbon atoms, its free base form is expected to have limited aqueous solubility, which can be increased by forming a salt (e.g., hydrobromide or hydrochloride) through reaction with an acid.[1][5]

Protocol 2: Determination of Melting Point

The melting point is a critical indicator of purity. The following protocol outlines the capillary method for its determination.

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point. For a pure compound, this range should be narrow.

Protocol 3: pKa Determination via Potentiometric Titration

The pKa value indicates the strength of the basic amine group.

-

Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-2,3-dihydro-1H-inden-2-amine in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where half of the amine has been protonated.

Structure-Property Relationships

The physicochemical properties of 5-bromo-2,3-dihydro-1H-inden-2-amine are directly influenced by its molecular structure. The rigid indane core, the basic amine group, and the electron-withdrawing bromine atom each contribute to its overall profile.

-

Indane Core: The bicyclic indane structure provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding to biological targets. This hydrocarbon framework also contributes to the compound's lipophilicity, as indicated by its computed XLogP3 of 2.6.[3]

-

Amine Group: The primary amine at the 2-position is basic and serves as a key site for salt formation, which can significantly improve aqueous solubility and handling properties.[1] This group is also a hydrogen bond donor, allowing for interactions with biological receptors.

-

Bromine Atom: The bromine substituent on the aromatic ring increases the molecule's overall molecular weight and can influence its electronic properties.[1] It also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of more complex derivatives.[7]

This guide provides foundational data and protocols for researchers working with 5-bromo-2,3-dihydro-1H-inden-2-amine. A thorough understanding of these physicochemical properties is paramount for its successful application in synthetic chemistry and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 3. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. embibe.com [embibe.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical characteristics and pharmacological context.

Molecular Structure and Chemical Properties

This compound is a halogenated derivative of 2-aminoindane, a rigid analog of amphetamine. The presence of the bromine atom on the aromatic ring and the hydrobromide salt form significantly influence its chemical and physical properties.

The core structure consists of a bicyclic indane system, where a benzene ring is fused to a cyclopentane ring. An amine group is attached to the second position of the cyclopentane ring, and a bromine atom is substituted at the fifth position of the benzene ring. The hydrobromide salt is formed by the protonation of the primary amine group by hydrobromic acid.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁Br₂N | --INVALID-LINK-- |

| Molecular Weight | 293.00 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1C(CC2=C1C=C(C=C2)Br)N.Br | --INVALID-LINK-- |

| InChI Key | WVNGAALXGMXZJI-UHFFFAOYSA-N | --INVALID-LINK-- |

| CAS Number | 321352-52-7 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | The hydrobromide salt form enhances solubility in aqueous solutions. | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthetic Workflow:

The synthesis can be envisioned as a multi-step process starting from 5-bromo-1-indanone.

Step 1: Oximation of 5-Bromo-1-indanone 5-Bromo-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in an alcoholic solvent. The reaction mixture is typically heated to reflux to drive the formation of the oxime.

Step 2: Reduction of the Oxime The resulting 5-bromo-1-indanone oxime is then reduced to the corresponding primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 3: Salt Formation The free base of 5-bromo-2,3-dihydro-1H-inden-2-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrobromic acid (HBr) is added. The hydrobromide salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Spectroscopic Characterization (Predicted)

Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the brominated benzene ring.

-

Methylene Protons (Indane Ring): Complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) for the diastereotopic methylene protons of the indane ring.

-

Methine Proton (C2-H): A multiplet in the region of δ 3.5-4.5 ppm for the proton attached to the carbon bearing the amino group.

-

Amine Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including the carbon attached to the bromine (expected to be at a lower field).

-

Aliphatic Carbons: Signals in the aliphatic region (δ 30-60 ppm) for the methylene and methine carbons of the indane ring.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 2500-3000 cm⁻¹ characteristic of an ammonium salt.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

-

N-H Bending: A band around 1500-1600 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to other 2-aminoindane derivatives, it is predicted to interact with monoamine transporters.[1]

Table 2: Pharmacological Data for Structurally Related 2-Aminoindane Derivatives

| Compound | Transporter/Receptor | Assay | Value (nM) |

| 2-Aminoindane (2-AI) | NET | EC₅₀ (Release) | 86 |

| DAT | EC₅₀ (Release) | 439 | |

| SERT | EC₅₀ (Release) | >10,000 | |

| α₂C Receptor | Kᵢ (Binding) | 41 | |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT | EC₅₀ (Release) | 163 |

| NET | EC₅₀ (Release) | 486 | |

| DAT | EC₅₀ (Release) | 1675 | |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | SERT | EC₅₀ (Release) | 133 |

| NET | EC₅₀ (Release) | 754 | |

| DAT | EC₅₀ (Release) | 2677 | |

| 5-HT₂B Receptor | Kᵢ (Binding) | Moderate Affinity |

Data sourced from Thorndike et al., 2019.[1]

The data for related compounds suggest that 2-aminoindane derivatives primarily act as monoamine releasing agents and/or reuptake inhibitors.[1] The substitution pattern on the aromatic ring significantly influences the potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The presence of a 5-bromo substituent is likely to confer a distinct pharmacological profile.

Potential Mechanism of Action:

Based on the pharmacology of its analogs, 5-bromo-2,3-dihydro-1H-inden-2-amine likely functions as a monoamine transporter inhibitor. This would lead to an increase in the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and/or serotonin in the synaptic cleft.

This inhibition of reuptake would enhance neurotransmission, a mechanism of action shared by many therapeutic agents used in the treatment of neurological and psychiatric disorders.[2]

Applications in Drug Discovery and Development

The 2-aminoindane scaffold is of significant interest in medicinal chemistry due to its psychostimulant and entactogenic properties.[3] Derivatives of this structure are explored for their potential therapeutic applications in a variety of central nervous system disorders. The introduction of a bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for the development of novel therapeutic agents targeting the monoaminergic systems.[2]

Conclusion

This compound is a chemical entity with a molecular architecture that suggests potential interactions with key neurological targets. While specific experimental data for this compound is limited, the wealth of information available for structurally related aminoindane derivatives provides a strong foundation for predicting its chemical behavior and pharmacological profile. Its value as a synthetic intermediate and its potential as a modulator of monoamine transporters make it a compound of interest for further investigation in the field of drug discovery and development. Future research should focus on the definitive synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological evaluation of this compound to fully elucidate its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature, spectral databases, and patent repositories, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed synthetic protocols for 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide are not publicly available. The information presented herein is a compilation of available data for the target compound and its parent amine, supplemented with generalized experimental protocols and illustrative data based on structurally related compounds. This guide is intended to provide a foundational understanding and a framework for the analysis of this compound.

Compound Identification

This compound , also known as 5-bromo-2-aminoindane hydrobromide, is a key intermediate in pharmaceutical research.[1] The hydrobromide salt form typically enhances the solubility and stability of the parent amine.[1]

| Property | Value | Reference |

| Chemical Name | 5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | [2] |

| Synonyms | 5-bromo-2-aminoindane hydrobromide, 5-bromoindan-2-ylamine hydrobromide | [2] |

| CAS Number | 321352-52-7 | [1][3] |

| Molecular Formula | C₉H₁₁Br₂N (C₉H₁₀BrN · HBr) | [1][2] |

| Molecular Weight | 293.00 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (by NMR, as stated by a commercial supplier, though the data is not provided) | [1] |

Spectroscopic Data (Illustrative)

Due to the absence of specific experimental data for the hydrobromide salt, this section presents predicted and illustrative spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide detailed information about the chemical environment of each atom.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~7.4 | d | 1H | Ar-H (H4) |

| ~7.3 | dd | 1H | Ar-H (H6) |

| ~7.1 | d | 1H | Ar-H (H7) |

| ~4.0 | m | 1H | -CH(NH₃⁺)- |

| ~3.4 | dd | 2H | -CH₂- (benzylic) |

| ~3.1 | dd | 2H | -CH₂- (benzylic) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~142 | Ar-C (quaternary) |

| ~140 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C-Br |

| ~50 | -CH(NH₃⁺)- |

| ~38 | -CH₂- (benzylic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the hydrobromide salt would show characteristic absorptions for the amine salt and the aromatic ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, broad | N-H stretching (ammonium salt) |

| ~2900 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1050 | Medium | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would likely show the molecular ion of the free amine.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212/214 | [M+H]⁺ of the free amine (C₉H₁₀BrN), showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like this compound. These should be adapted and optimized for specific laboratory conditions.

Synthesis

A plausible synthetic route to 5-bromo-2-aminoindane involves the bromination of indane, followed by functional group manipulations to introduce the amine at the 2-position. The final step would be the formation of the hydrobromide salt.

Illustrative Synthesis Workflow:

Caption: Illustrative synthetic pathway for 5-bromo-2-aminoindane hydrobromide.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the spectrum of the sample pellet over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

-

Data Processing: Subtract the background spectrum from the sample spectrum.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-TOF): Infuse the sample solution into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range.

Spectroscopic Analysis Workflow:

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

While specific, experimentally-derived spectral data for this compound remains elusive in public domains, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The generalized protocols and illustrative data serve as a starting point for researchers working with this and similar molecules. It is recommended that any future work on this compound includes a thorough spectroscopic characterization to contribute to the public body of scientific knowledge.

References

An In-depth Technical Guide to the Solubility of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, a key intermediate in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from the closely related analog, 2-aminoindane hydrochloride, to provide valuable insights for researchers. The hydrobromide salt form of 5-bromo-2,3-dihydro-1H-inden-2-amine is intended to enhance its solubility and stability, making it suitable for various laboratory applications.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₁Br₂N | [2][3] |

| Molecular Weight | 293.00 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Parent Compound | 5-bromo-2,3-dihydro-1H-inden-2-amine | [2] |

Solubility Profile

To provide a reasonable estimate for researchers, the following table summarizes the known solubility of a closely related structural analog, 2-aminoindane hydrochloride. It is important to note that the presence of the bromine atom in the target compound may slightly alter its solubility characteristics compared to the non-brominated analog.

Table 1: Solubility of the Structural Analog 2-Aminoindane Hydrochloride

| Solvent | Solubility |

| DMF | 25 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | 3 mg/mL |

| Methanol | 1 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following is a generalized experimental protocol based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound in the solvent has reached a maximum and is stable.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the dissolved compound in the supernatant, which represents the equilibrium solubility.

Logical Workflow in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical development, particularly in the area of neurological disorders.[1] The following diagram illustrates a typical workflow where this compound might be utilized.

Caption: A logical workflow for the use of this compound in drug discovery.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the information on its structural analog, 2-aminoindane hydrochloride, provides a useful starting point for researchers. The provided experimental protocol offers a reliable method for determining the precise solubility in various solvents. The role of this compound as a key intermediate in the synthesis of novel therapeutic agents, especially for neurological disorders, underscores the importance of understanding its physicochemical properties, including solubility, for successful drug development endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established internal safety protocols. The toxicological and ecotoxicological properties of this specific compound have not been fully investigated. All handling should be performed by qualified individuals exercising appropriate caution.

Introduction

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a key intermediate in pharmaceutical research and organic synthesis.[1] Its structure lends itself to the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1] The hydrobromide salt form often enhances solubility and stability, making it a versatile reagent in various laboratory applications.[1] This guide provides a comprehensive overview of the known safety and handling considerations for this compound, compiled from available safety data sheets and general laboratory safety principles.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This information is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 321352-52-7 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrN · HBr (or C₉H₁₁Br₂N) | [2] |

| Molecular Weight | 293.00 g/mol | [2][4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥97% (typical) | [4] |

| Storage Temperature | 2-8°C, Keep away from light | [3] |

Hazard Identification and Classification

Based on information from safety data sheets for this compound and structurally related chemicals, this compound is classified as hazardous. The following table summarizes the known and potential hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: These classifications are based on data for structurally similar compounds and should be treated as potential hazards for this compound in the absence of specific data.

Toxicological Information

Routes of Exposure:

-

Inhalation: May cause respiratory irritation.[5]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: Harmful if swallowed.

Chronic Effects: No data is available on the long-term health effects of exposure to this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5] |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safe laboratory practices is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the powder, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a high risk of splashing. | To prevent eye contact and serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn at all times. | To prevent skin contact and irritation. |

| Respiratory Protection | For operations that may generate dust and where engineering controls are not sufficient, a NIOSH-approved respirator is necessary. | To prevent inhalation and respiratory tract irritation. |

Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Review the Safety Data Sheet (SDS) before starting any work.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents.

-

Put on all required Personal Protective Equipment (PPE).

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the fume hood.

-

Use a spatula for transferring the solid material. Avoid creating dust.

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

-

During the Reaction:

-

Keep the reaction vessel closed to the extent possible.

-

Maintain the work area in the fume hood in a clean and organized manner.

-

-

Post-Handling:

-

Decontaminate all equipment that has come into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Dispose of waste in a properly labeled hazardous waste container.

-

Remove PPE carefully, avoiding contamination of skin.

-

Wash hands thoroughly with soap and water after handling is complete.[6]

-

Accidental Release and Firefighting Measures

Accidental Release

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Recommended storage temperature is between 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store in a locked cabinet or area with restricted access.

Disposal

-

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

-

Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[5]

-

Do not allow the material to enter drains or the environment.

Environmental Information

There is no specific ecotoxicity data available for this compound. However, brominated organic compounds can be harmful to aquatic life.[7] Therefore, it is imperative to prevent the release of this compound into the environment.

Visualizations

The following diagrams illustrate key safety workflows and concepts relevant to handling this chemical.

Caption: A workflow for the safe handling of chemical reagents.

Caption: The hierarchy of controls for mitigating chemical hazards.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Ecotoxicity of a brominated flame retardant (tetrabromobisphenol A) and its derivatives to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide for the Research Community

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (CAS No. 321352-52-7), a key intermediate for pharmaceutical research and organic synthesis. This document outlines commercial supplier information, generalized experimental protocols, and logical workflows to aid researchers in sourcing and utilizing this compound effectively.

Commercial Supplier Overview

Sourcing high-quality chemical intermediates is a critical first step in any research and development endeavor. This compound is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate a comparative analysis.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |

| Fluorochem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g | ~ | UK Stock: Next Day; Germany Stock: 3-5 days; China Stock: 10-14 days[1] |

| Chem-Impex | ≥ 98% (NMR) | Not Specified | Not Specified | Not Specified |

| Arctom | Not Specified | Flexible Sizes | Not Specified | Not Specified |

| Alfa Chemistry | Not Specified | Not Specified | Not Specified | Not Specified |

| FINETECH INDUSTRY LIMITED | Not Specified | Not Specified | Not Specified | Not Specified |

| Elsa Biotechnology Co., Ltd. | Not Specified | Not Specified | Not Specified | Not Specified |

| Hangzhou Ocean Chemical Co., Ltd. | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Pricing and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.

Experimental Protocols

General Synthesis of 2-Aminoindanes from 2-Indanones

The synthesis of 2-aminoindanes can often be achieved through the reduction of the corresponding 2-indanone oxime.

Step 1: Oximation of 5-bromo-2-indanone

5-bromo-2-indanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to form the 5-bromo-2-indanone oxime.

Step 2: Reduction of the Oxime to the Amine

The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: The oxime is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

-

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used, though this method is often more vigorous.

The final product, 5-bromo-2,3-dihydro-1H-inden-2-amine, is then typically converted to its hydrobromide salt for improved stability and handling by treatment with hydrobromic acid.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Researchers should conduct a thorough literature search and perform their own optimization and safety assessments.

Quality Control and Analysis

The identity and purity of this compound are critical for its use in research. Standard analytical techniques for the quality control of such pharmaceutical intermediates include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3][4][5][6]

-

¹H NMR Spectroscopy: This technique is used to confirm the chemical structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

-

HPLC: Used to determine the purity of the compound by separating it from any impurities. A suitable column, mobile phase, and detector (e.g., UV) would need to be selected and optimized.

Mandatory Visualizations

Supplier Selection and Quality Control Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier and performing in-house quality control upon receipt of this compound.

Potential Research Applications of Substituted Indane Derivatives

While the specific biological activity of this compound is not extensively documented, the broader class of aminoindane and indanone derivatives has shown a range of biological activities.[7][8][9][10][11] This compound, therefore, represents a valuable starting material for the synthesis of novel molecules with potential therapeutic applications. The diagram below illustrates the logical relationships between the core chemical scaffold and its potential research applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Details for Aminoindanes [unodc.org]

- 8. frontiersin.org [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indane Derivatives | Eburon [eburon-organics.com]

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Emerging Therapeutic Modalities

For Immediate Release

In an era of unprecedented innovation, the landscape of medicinal chemistry is undergoing a profound transformation. Beyond the traditional paradigms of small molecules and biologics, a new wave of therapeutic modalities is emerging, offering the potential to tackle diseases once considered "undruggable."[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of these cutting-edge approaches, complete with data-driven insights, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The rise of these novel modalities is driven by a deeper understanding of disease biology and the limitations of conventional therapies.[1] Many new approaches aim to modulate cellular processes with high precision, offering the promise of enhanced efficacy and reduced side effects.[1][2] This guide will delve into the core principles and potential applications of several key emerging areas: targeted protein degradation, next-generation antibody-drug conjugates, advanced covalent inhibition, and the expanding role of small molecules in immunotherapy.

Targeted Protein Degradation: A Paradigm Shift in Drug Action

Targeted Protein Degradation (TPD) represents a revolutionary strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[3][4] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering a more complete and potentially durable therapeutic effect.[5][6] This approach is particularly promising for targeting proteins that have been historically difficult to drug, such as transcription factors and scaffolding proteins.[1][5][7]

Two primary classes of TPD molecules are currently at the forefront of research and clinical development: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.

PROTACs: Engineering Protein Destruction

PROTACs are bifunctional molecules composed of a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8][9][10] This tripartite structure brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[8][10][]

Caption: Mechanism of action for PROTAC-mediated protein degradation.

The modular nature of PROTACs allows for rational design and optimization, and several PROTAC candidates are currently progressing through clinical trials for various cancers.[8][12] Vepdegestrant (ARV-471), an oral PROTAC targeting the estrogen receptor, has advanced to Phase III clinical trials for the treatment of ER+/HER2- breast cancer.[8]

| PROTAC Clinical Candidate | Target | Indication | Phase |

| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase III |

| BMS-986365 | Androgen Receptor (AR) | Prostate Cancer | Phase III |

| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | Phase III |

| NX-2127 | Bruton's Tyrosine Kinase (BTK) | Malignant Hematomas | Phase I |

| NX-5948 | Bruton's Tyrosine Kinase (BTK) | Hematomas and Autoimmune Diseases | Phase I |

Experimental Protocol: In Vitro PROTAC-Mediated Degradation Assay

Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC molecule in a cellular context.

Methodology:

-

Cell Culture: Plate target-expressing cells (e.g., HCT116 for CDK9) in 6-well plates and culture overnight to allow for adherence.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC molecule (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Molecular Glues: Inducing Novel Protein-Protein Interactions

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally associate.[6][13][14] In the context of TPD, molecular glues promote the interaction between an E3 ligase and a "neosubstrate" target protein, leading to its degradation.[6] The discovery of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide as molecular glue degraders that recruit neosubstrates to the Cereblon (CRBN) E3 ligase has spurred significant interest in this area.[5][14]

Compared to PROTACs, molecular glues are typically smaller and possess more drug-like physicochemical properties, which can translate to better cell permeability and oral bioavailability.[5][6][15] However, the discovery of molecular glues has historically been more serendipitous, though rational discovery approaches are now emerging.[5]

Caption: Mechanism of action for Molecular Glue-mediated degradation.

Next-Generation Antibody-Drug Conjugates: Precision-Guided Cytotoxicity

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[16][17] The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released, minimizing damage to healthy tissues.[16][18] Recent advancements in ADC technology have focused on optimizing each component—the antibody, the linker, and the payload—to improve the therapeutic window and overcome resistance.[16]

Innovations in this field include:

-

Site-Specific Conjugation: Modern techniques allow for the precise attachment of the payload to the antibody, resulting in a homogenous drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[16]

-

Novel Payloads: The development of new classes of cytotoxic agents with diverse mechanisms of action is expanding the utility of ADCs to a wider range of cancers.[16]

-

Cleavable and Non-Cleavable Linkers: Advanced linker chemistries provide better control over payload release, ensuring stability in circulation and efficient release within the target cell.[16][18]

-

Bispecific ADCs: These ADCs can target two different antigens simultaneously, enhancing tumor selectivity and efficacy.[][20]

-

Pan-Cancer ADCs: A "tumor-agnostic" approach where ADCs target antigens expressed across various cancer types is gaining traction.[17] For instance, Enhertu (trastuzumab deruxtecan) recently received approval for the treatment of unresectable or metastatic tumors expressing HER2, regardless of their tissue of origin.[17]

Caption: General workflow of ADC-mediated cancer cell killing.

| Next-Generation ADC | Target | Payload | Key Feature |

| Enhertu (trastuzumab deruxtecan) | HER2 | Topoisomerase I inhibitor | Pan-cancer approval |

| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Topoisomerase I inhibitor | In late-stage development |

| Bispecific ADCs | Dual Antigens | Various | Enhanced tumor selectivity |

| Immune-stimulating ADCs | Tumor Antigen | Immunomodulator | Engages the immune system |

| Protein-degrader ADCs | Tumor Antigen | Protein Degrader | Novel mechanism of action |

Experimental Protocol: ADC Internalization Assay

Objective: To visualize and quantify the internalization of an ADC by target-expressing cancer cells.

Methodology:

-

ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

-

Cell Culture: Seed target-expressing cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Treatment: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

-

Cell Staining:

-

Wash the cells with PBS to remove unbound ADC.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular staining).

-

Stain the nuclei with DAPI and/or the cell membrane with a fluorescently conjugated lectin (e.g., WGA-Alexa Fluor 647).

-

-

Imaging: Acquire images using a confocal microscope. Capture z-stacks to confirm the intracellular localization of the ADC.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity of the internalized ADC per cell. This can be done by creating a mask for the intracellular region based on the membrane and nuclear stains and measuring the mean fluorescence intensity within that mask.

Advanced Covalent Inhibition: Irreversible and Reversible Strategies

Covalent inhibitors form a stable bond with their target protein, offering several advantages, including high potency, prolonged duration of action, and the potential to overcome drug resistance.[21][22] While historically associated with concerns about off-target toxicity, the rational design of modern covalent inhibitors has led to highly selective and clinically successful drugs.[23][24]

Irreversible Covalent Inhibitors

These inhibitors typically contain an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (commonly cysteine) in the target protein's active site, forming a permanent bond.[23] Acrylamides are a frequently used warhead in irreversible inhibitors.[23] Several FDA-approved kinase inhibitors, such as ibrutinib (BTK inhibitor) and osimertinib (EGFR inhibitor), utilize this mechanism.[21][25]

Reversible Covalent Inhibitors

To mitigate the risks associated with permanent target inactivation, reversible covalent inhibitors have been developed.[22][24] These molecules form a covalent bond that can be reversed, allowing for a balance between high potency and a more controlled duration of action.[24] This approach can improve the safety profile by reducing the potential for off-target effects.[22] The development of novel reversible covalent warheads is an active area of research.[24]

Caption: Comparison of irreversible and reversible covalent inhibition.

Small Molecules in Immunotherapy: Modulating the Anti-Tumor Response

Immunotherapy has revolutionized cancer treatment, primarily through the use of monoclonal antibodies that target immune checkpoints like PD-1/PD-L1.[26][27] However, there is a growing interest in developing small-molecule immunomodulators that can offer advantages such as oral bioavailability, better tumor penetration, and the ability to target intracellular pathways that are inaccessible to antibodies.[26][28][29]

Key areas of focus for small-molecule immunotherapy include:

-

Targeting Immune Checkpoints: Developing small molecules that inhibit the PD-1/PD-L1 interaction.[26]

-

Modulating Innate Immunity: Activating innate immune pathways through agonists of Toll-like receptors (TLRs) or the STING (stimulator of interferon genes) pathway to "turn cold tumors hot."[27][28]

-

Targeting Immunosuppressive Mechanisms: Inhibiting enzymes like IDO1 that contribute to an immunosuppressive tumor microenvironment.[26]

-

Engaging T-cells: Developing small-molecule engagers for immune cells like invariant Natural Killer T (iNKT) cells to enhance the anti-tumor immune response.[30]

Caption: Small molecule strategies in cancer immunotherapy.

The Role of Enabling Technologies

The discovery and development of these novel modalities are being accelerated by powerful enabling technologies.

-

Phenotypic Screening: This approach identifies compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the molecular target.[31][32][33] Phenotypic screening has re-emerged as a valuable tool for discovering first-in-class drugs with novel mechanisms of action.[32][34][35]

Conclusion

The field of medicinal chemistry is at an exciting inflection point. The novel therapeutic modalities discussed in this guide represent a significant departure from traditional drug discovery and hold immense promise for addressing unmet medical needs. By embracing these innovative approaches and leveraging cutting-edge technologies, the scientific community is poised to develop a new generation of more effective and safer medicines. This guide serves as a foundational resource for researchers and drug development professionals seeking to navigate and contribute to this rapidly evolving landscape.

References

- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]

- 2. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enlightenbio.com [enlightenbio.com]

- 5. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 9. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 10. mdpi.com [mdpi.com]

- 12. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 13. Molecular glue - Wikipedia [en.wikipedia.org]

- 14. wuxibiology.com [wuxibiology.com]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 20. Exploring the next generation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in Covalent Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 23. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Small molecule innate immune modulators in cancer therapy [frontiersin.org]

- 28. Small-molecule in cancer immunotherapy: Revolutionizing cancer treatment with transformative, game-changing breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The next generation of immunotherapy for cancer: Small molecules could make big waves - PMC [pmc.ncbi.nlm.nih.gov]

- 30. labiotech.eu [labiotech.eu]

- 31. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 32. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 33. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 34. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 35. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 37. medchem.pharmaceuticalconferences.com [medchem.pharmaceuticalconferences.com]

- 38. scispace.com [scispace.com]

- 39. oxfordglobal.com [oxfordglobal.com]

- 40. Artificial Intelligence and Machine Learning in Drug Design and Development - Google 圖書 [books.google.com.tw]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a three-step process commencing with the bromination of 2-indanone, followed by reductive amination of the resulting 5-bromo-2-indanone, and concluding with the formation of the hydrobromide salt.

Overall Synthetic Scheme

The proposed synthesis pathway is illustrated below. The key intermediate, 5-bromo-2-indanone, is first prepared, which then undergoes reductive amination to yield the free amine. Finally, treatment with hydrobromic acid affords the target hydrobromide salt.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-indanone (Intermediate 1)

This procedure outlines the electrophilic aromatic bromination of 2-indanone. The reaction is regioselective for the 5-position due to the directing effects of the benzene ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-Indanone | 132.16 | 10.0 | 75.7 |

| Bromine (Br₂) | 159.81 | 12.1 | 75.7 |

| Aluminum Chloride (AlCl₃) | 133.34 | 11.1 | 83.3 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Hydrochloric Acid (1 M) | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-indanone (10.0 g, 75.7 mmol) and dichloromethane (150 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (11.1 g, 83.3 mmol) in portions, ensuring the temperature remains below 5 °C.

-

In the dropping funnel, dilute bromine (12.1 g, 75.7 mmol) with 50 mL of dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing 200 g of ice and 100 mL of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-indanone as a solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 12.8 g (80%) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 65-68 °C |

| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H), 7.40 (s, 1H), 7.15 (d, 1H), 3.60 (s, 4H) |

Step 2: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-amine (Intermediate 2)

This step involves the reductive amination of 5-bromo-2-indanone to form the corresponding primary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 5-Bromo-2-indanone | 211.06 | 10.0 | 47.4 |

| Ammonium Acetate | 77.08 | 36.5 | 474 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 3.6 | 57.3 |

| Methanol (MeOH) | - | 250 mL | - |

| Ammonium Hydroxide (28% aq.) | - | As needed | - |

| Diethyl Ether | - | 300 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 5-bromo-2-indanone (10.0 g, 47.4 mmol), ammonium acetate (36.5 g, 474 mmol), and methanol (250 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (3.6 g, 57.3 mmol) in small portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add 100 mL of water to the residue and basify to pH > 10 with concentrated ammonium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-2-amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 8.5 g (85%) |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ 7.25 (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 3.50 (m, 1H), 3.10 (dd, 2H), 2.65 (dd, 2H), 1.60 (br s, 2H) |

Step 3: Synthesis of this compound (Final Product)

This final step involves the formation of the hydrobromide salt of the amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 5-Bromo-2,3-dihydro-1H-inden-2-amine | 212.09 | 8.0 | 37.7 |

| Hydrobromic Acid (33 wt. % in Acetic Acid) | - | ~10 mL | - |

| Diethyl Ether | - | 200 mL | - |

Procedure:

-

Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-2-amine (8.0 g, 37.7 mmol) in 50 mL of diethyl ether in a 250 mL Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

While stirring, slowly add hydrobromic acid (33 wt. % in acetic acid) dropwise until precipitation is complete and the solution becomes acidic (check with pH paper).

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (3 x 20 mL).

-

Dry the product under vacuum to afford this compound.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 10.5 g (95%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ 8.35 (br s, 3H), 7.40 (d, 1H), 7.35 (s, 1H), 7.20 (d, 1H), 3.80 (m, 1H), 3.30-3.00 (m, 4H) |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of the target compound.

Application Notes and Protocols for the Suzuki Coupling of 5-bromo-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the Suzuki-Miyaura cross-coupling of 5-bromo-2,3-dihydro-1H-inden-2-amine with various arylboronic acids. The protocols outlined herein are intended to serve as a comprehensive guide for the synthesis of 5-aryl-2,3-dihydro-1H-inden-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] However, the presence of a primary amine in the substrate can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its activity.[4] The following protocols provide a general framework and starting points for optimization to achieve high yields and purity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific arylboronic acids and desired scales.

Materials:

-

5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see Table 1 for comparison) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, often with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-2-amine, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the anhydrous solvent (and water, if applicable) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4][5][6][7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[5]

-